molecular formula C12H16N2O5S B322813 ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate

ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate

Cat. No.: B322813
M. Wt: 300.33 g/mol
InChI Key: RFJNBIUPOREESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate is a chemical compound with the molecular formula C12H16N2O5S It is known for its unique structure, which includes an ethyl ester group, a ketone, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butanoate: Similar structure but with a hydrazono group instead of an amino group.

    4-oxo-4-{[2-(4-sulfamoylphenyl)ethyl]amino}butanoic acid: Similar structure but with an ethyl group instead of an ethyl ester.

Uniqueness

ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

ethyl 4-oxo-4-(4-sulfamoylanilino)butanoate

InChI

InChI=1S/C12H16N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-6H,2,7-8H2,1H3,(H,14,15)(H2,13,17,18)

InChI Key

RFJNBIUPOREESK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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